REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:6]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:7]=2S[C:9]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2]>[Ni]>[CH3:13][O:12][C:10](=[O:11])[CH2:9][CH:5]([C:6]1[CH:7]=[CH:14][C:15]([C:18]([F:20])([F:21])[F:19])=[CH:16][CH:17]=1)[NH:4][C:1](=[O:3])[CH3:2]
|
Name
|
Methyl 3-acetamido-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
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Quantity
|
0.7014 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C2=C(SC1C(=O)OC)C=C(C=C2)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(NC(C)=O)C1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.05 mmol | |
AMOUNT: MASS | 0.5961 g | |
YIELD: PERCENTYIELD | 92.6% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |